(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
Overview
Description
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid that is widely used in scientific research due to its various pharmacological properties.
Mechanism Of Action
The mechanism of action of ((1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Biochemical And Physiological Effects
((1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one has been shown to have various biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one in lab experiments is its potent pharmacological activity. It can be used as a positive control in various assays to test the efficacy of other compounds. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on ((1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another direction is to explore its potential as a chemopreventive agent for the prevention of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
((1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one has been extensively studied for its various pharmacological properties. It exhibits potent anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also has the potential to be used as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma.
properties
CAS RN |
37630-47-0 |
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Product Name |
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one |
Molecular Formula |
C17H12Cl2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Cl2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
InChI Key |
KKVCZNHIJHTDFP-YDWXAUTNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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